Mono(2-carboxyethyl) Phthalate
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Overview
Description
Mono(2-carboxyethyl) Phthalate: is a chemical compound with the molecular formula C11H10O6 and a molecular weight of 238.19 g/mol . It is a metabolite of di-n-pentyl phthalate, which is commonly used as a plasticizer in various industrial applications . This compound is known for its role in environmental and biological studies due to its presence as a degradation product of phthalates.
Preparation Methods
Synthetic Routes and Reaction Conditions: Mono(2-carboxyethyl) Phthalate can be synthesized through the esterification of phthalic anhydride with 3-hydroxypropionic acid under acidic conditions. The reaction typically involves heating the reactants in the presence of a catalyst such as sulfuric acid to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phthalic anhydride and 3-hydroxypropionic acid in large-scale reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as distillation and recrystallization to purify the final compound.
Chemical Reactions Analysis
Types of Reactions: Mono(2-carboxyethyl) Phthalate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalic acid and other oxidation products.
Reduction: Reduction reactions can convert it into different phthalate esters.
Substitution: It can undergo nucleophilic substitution reactions, where the carboxyethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Phthalic acid and other carboxylic acids.
Reduction: Various phthalate esters.
Substitution: Substituted phthalates with different functional groups.
Scientific Research Applications
Mono(2-carboxyethyl) Phthalate has several scientific research applications:
Environmental Studies: It is used as a marker for phthalate contamination in environmental samples.
Biological Research: It is studied for its effects on human health, particularly its role as an endocrine disruptor.
Analytical Chemistry: It is used as a reference standard in the analysis of phthalate metabolites.
Industrial Applications: It is used in the development of new plasticizers and polymer additives.
Mechanism of Action
Mono(2-carboxyethyl) Phthalate exerts its effects primarily through its role as an endocrine disruptor. It can interfere with hormone synthesis, transport, and metabolism by interacting with nuclear receptors in various tissues . This disruption can lead to adverse effects on reproductive and developmental processes. The compound can also activate the aryl hydrocarbon receptor, leading to changes in gene expression and cellular function .
Comparison with Similar Compounds
Mono(2-ethylhexyl) Phthalate (MEHP): A metabolite of di(2-ethylhexyl) phthalate, known for its endocrine-disrupting properties.
Mono(2-ethyl-5-carboxypentyl) Phthalate (MECPP): Another phthalate metabolite with similar biological effects.
Uniqueness: Mono(2-carboxyethyl) Phthalate is unique due to its specific structure and the presence of a carboxyethyl group, which influences its reactivity and biological activity. Its role as a degradation product of di-n-pentyl phthalate also makes it a valuable marker for environmental and biological studies.
Properties
IUPAC Name |
2-(2-carboxyethoxycarbonyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O6/c12-9(13)5-6-17-11(16)8-4-2-1-3-7(8)10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXPVFSMSBQPBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)OCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858131 |
Source
|
Record name | 2-[(2-Carboxyethoxy)carbonyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92569-47-6 |
Source
|
Record name | 2-[(2-Carboxyethoxy)carbonyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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